molecular formula N3Na B8804600 Sodium azide (Na(N3))

Sodium azide (Na(N3))

Cat. No.: B8804600
M. Wt: 65.010 g/mol
InChI Key: PXIPVTKHYLBLMZ-UHFFFAOYSA-N
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Preparation Methods

Sodium azide is commonly synthesized through the Wislicenus process, which involves two main steps in liquid ammonia . In the first step, metallic sodium reacts with ammonia to form sodium amide: [ 2 \text{Na} + 2 \text{NH}_3 \rightarrow 2 \text{NaNH}_2 + \text{H}_2 ] In the second step, sodium amide reacts with nitrous oxide to produce sodium azide: [ 2 \text{NaNH}_2 + \text{N}_2\text{O} \rightarrow \text{NaN}_3 + \text{NaOH} + \text{NH}_3 ]

Chemical Reactions Analysis

Sodium azide undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Sodium azide is similar to other azide compounds, such as potassium azide (KN3) and ammonium azide (NH4N3). sodium azide is unique in its widespread use in airbags and its role as a preservative in laboratory reagents . Other similar compounds include:

Sodium azide’s unique properties and applications make it a valuable compound in various fields of science and industry.

Properties

Molecular Formula

N3Na

Molecular Weight

65.010 g/mol

IUPAC Name

sodium;azide

InChI

InChI=1S/N3.Na/c1-3-2;/q-1;+1

InChI Key

PXIPVTKHYLBLMZ-UHFFFAOYSA-N

Canonical SMILES

[N-]=[N+]=[N-].[Na+]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a manner similar to that described for the preparation of 2-(4-pyridinyl)-4-thiazolyl-carbonylazide, 2-(2-pyridinyl)-4-thiazolylcarboxylic acid (1.0 g) was treated successively with NaOH, oxalyl chloride and a solution of NaN3 in water to give the 2-pyridinyl azide as a pale brown solid: m.p. 112–114° C. MS m/z: 232 (M+H).
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Synthesis routes and methods II

Procedure details

In a manner similar to that described for the preparation of 2-(4-pyridinyl)-4-thiazolylcarbonylazide, 6.0 g of 2-(3-pyridinyl)-4-thiazolylcarboxylic acid was treated successively with NaOH, oxalyl chloride and a solution of NaN3 in water to give the 3-pyridinylazide as a pale brown solid. MS m/z: 204.5 (M−N2+H).
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